仲丁基溴化镁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

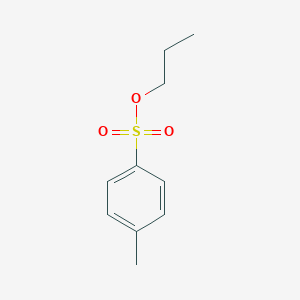

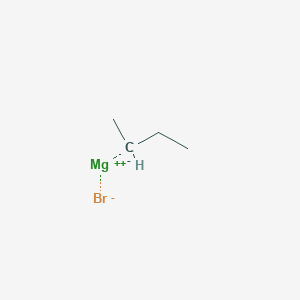

Bromo(1-methylpropyl)magnesium, also known as BMP-Mg, is an organomagnesium compound used in organic synthesis. It is a colorless liquid with a pungent odor and is soluble in polar organic solvents. BMP-Mg is a Grignard reagent, a type of organomagnesium compound that is highly reactive and used to form new carbon-carbon bonds. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers.

科学研究应用

有机合成

仲丁基溴化镁 (s-BuMgBr) 是一种格氏试剂,在有机合成中起着至关重要的作用。它是一种亲核试剂,可以形成碳碳键,从而可以合成各种有机化合物。例如,它用于通过与醛和酮等羰基化合物反应制备醇、羧酸和其他官能团 .

医药中间体

在制药行业,仲丁基溴化镁 (s-BuMgBr) 是各种药物合成中的关键中间体。它参与构建复杂的活性药物成分 (API) 分子。这包括合成他汀类药物,它们在控制胆固醇水平方面至关重要 .

LED 制造

该化合物在发光二极管 (LED) 的制造中得到应用。它用于沉积有机材料的薄膜,这些材料在通过电流时会发光。此过程对于生产高效且持久耐用的 LED 至关重要 .

薄膜沉积

仲丁基溴化镁 (s-BuMgBr) 用于薄膜沉积技术,如化学气相沉积 (CVD)。这些薄膜在各种技术中至关重要,包括太阳能电池,它们可以提高光吸收和能量转换的效率 .

工业化学

在工业化学中,仲丁基溴化镁 (s-BuMgBr) 用作各种化学反应的催化剂和试剂。它在催化中的作用对于大规模生产过程非常重要,特别是在创建聚合物和其他大分子方面 .

材料科学

材料科学的研究人员使用仲丁基溴化镁 (s-BuMgBr) 合成具有独特性能的新材料。它在创建含镁化合物方面发挥作用,这些化合物因其在轻质和高强度材料中的潜力而被研究 .

农用化学品合成

仲丁基溴化镁 (s-BuMgBr) 也用于农用化学品的合成。它有助于创建用作杀虫剂或肥料的化合物,从而有助于开发更有效和更环保的农业产品 .

聚合反应

最后,仲丁基溴化镁 (s-BuMgBr) 可以用作开环聚合反应的引发剂。此应用对于生产具有特定性能的特定类型的聚合物至关重要,这些聚合物用于医疗器械、包装和生物降解材料 .

作用机制

Target of Action

Sec-Butylmagnesium Bromide is a Grignard reagent . Grignard reagents are organometallic compounds that are primarily used as reagents, catalysts, and precursor materials in various chemical reactions . They are typically used in reactions with carbonyl groups, where they act as nucleophiles .

Mode of Action

Sec-Butylmagnesium Bromide, like other Grignard reagents, is highly reactive. It can readily react with a variety of electrophilic compounds, particularly carbonyl compounds, to form new carbon-carbon bonds . This makes it a valuable tool in the synthesis of a wide range of organic compounds.

Biochemical Pathways

The primary biochemical pathway involving sec-Butylmagnesium Bromide is the Grignard reaction . In this reaction, the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon atom of a carbonyl group. This results in the formation of a new carbon-carbon bond, leading to the synthesis of alcohols, ketones, aldehydes, and other organic compounds .

Result of Action

The primary result of the action of sec-Butylmagnesium Bromide is the formation of new organic compounds through the creation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including complex molecules for pharmaceuticals and other applications .

Action Environment

The action of sec-Butylmagnesium Bromide is highly dependent on the environment. It is typically used in anhydrous conditions, as it reacts vigorously with water . It also requires a polar aprotic solvent, such as diethyl ether, for the Grignard reaction to proceed . Temperature can also affect the reaction, with lower temperatures often used to control the rate of the reaction .

安全和危害

Bromo(1-methylpropyl)magnesium is highly flammable and may cause skin irritation, serious eye irritation, and respiratory irritation. It is suspected of causing cancer and may damage fertility or the unborn child . It should be handled with care, using personal protective equipment, and should be used only outdoors or in a well-ventilated area .

属性

IUPAC Name |

magnesium;butane;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.BrH.Mg/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHFRLGXCNEKRX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[CH-]C.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20919307 |

Source

|

| Record name | Magnesium bromide butan-2-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

922-66-7 |

Source

|

| Record name | Magnesium bromide butan-2-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does the steric bulk of the alkyl group in Grignard reagents influence the polymerization of methyl methacrylate?

A1: Research indicates that increasing the steric bulk of the alkyl group in Grignard reagents significantly impacts the polymerization of methyl methacrylate []. Specifically, bulkier alkyl groups, like sec-butyl, lead to higher initiation efficiency and overall polymer yield. Additionally, the resulting polymers tend to exhibit narrower molecular weight distributions []. This observation can be attributed to the reduced occurrence of side reactions during the polymerization initiation stage when bulkier Grignard reagents are used.

Q2: Can sec-butylmagnesium bromide be used to synthesize syndiotactic poly(methyl methacrylate) with high stereoregularity?

A2: Yes, sec-butylmagnesium bromide has proven effective in achieving high syndiotacticity in poly(methyl methacrylate) synthesis []. When polymerization is conducted at low temperatures (-110°C) in a tetrahydrofuran-dimethoxyethane solvent mixture, using sec-butylmagnesium bromide as the initiator, the resulting polymer exhibits a high syndiotactic triad content (94.9%) and a narrow molecular weight distribution (Mw/Mn = 1.39) [].

Q3: Beyond polymerization, what other synthetic applications utilize sec-butylmagnesium bromide?

A3: sec-Butylmagnesium bromide acts as a valuable reagent in various synthetic transformations. One example is its use in the preparation of deuterium-labeled aldehydes. Specifically, it reacts with N-(1,1,3,3-tetramethylbutyl)formamide to yield 2-methylbutanal-1-d, a deuterated aldehyde, through a multi-step process involving isonitrile formation and hydrolysis [].

Q4: Are there any examples of sec-butylmagnesium bromide participating in transition-metal-catalyzed reactions?

A4: Research demonstrates the utility of sec-butylmagnesium bromide in iron-catalyzed cross-coupling reactions []. This Grignard reagent reacts with 3-chloroprop-2-en-1-ylamines in the presence of an iron catalyst, offering a novel route for the construction of complex amine derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B152768.png)

![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)

![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)